molecular formula C12H16N2O2 B070322 Methyl 2-(piperazin-1-YL)benzoate CAS No. 159974-63-7

Methyl 2-(piperazin-1-YL)benzoate

Cat. No.: B070322
CAS No.: 159974-63-7
M. Wt: 220.27 g/mol
InChI Key: XGNPSKXFPSPTDE-UHFFFAOYSA-N
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Description

Methyl 2-(piperazin-1-yl)benzoate, also known as MPBP, is a synthetic compound that has been widely studied for its potential applications in scientific research. MPBP has an interesting combination of properties that make it a useful tool for scientists. It is a small, water-soluble molecule that can easily be synthesized and manipulated, making it a valuable tool for various experiments. In addition, the compound has a wide range of biochemical and physiological effects that can be utilized in various research applications. In

Scientific Research Applications

Luminescent Properties and Photo-induced Electron Transfer

A study on the luminescent properties and photo-induced electron transfer of naphthalimides with a piperazine substituent, including compounds related to methyl 2-(piperazin-1-yl)benzoate, demonstrated their potential as pH probes due to characteristic fluorescence quantum yields influenced by pH changes. This research suggests the application of these compounds in designing fluorescence-based sensors (Gan, Chen, Chang, & Tian, 2003).

Crystallography and Structural Analysis

In crystallography, the synthesis and X-ray diffraction analysis of related triazenes and this compound derivatives revealed unique structural conformations and interactions. These studies provide insights into the molecular geometry and potential applications in material science and drug design (Little, Jenkins, & Vaughan, 2008).

Corrosion Inhibition

Research on synthesized benzimidazole derivatives, including piperazine-related compounds, as corrosion inhibitors for steel in acidic environments showed high inhibition efficiency. These findings indicate the utility of this compound derivatives in industrial applications to prevent corrosion (Yadav, Kumar, Purkait, Olasunkanmi, Bahadur, & Ebenso, 2016).

Drug Design and Pharmacological Studies

Several studies focused on the synthesis and pharmacological evaluation of this compound derivatives for their anti-inflammatory, anticancer, and antibacterial activities. For instance, novel derivatives were synthesized and shown to exhibit significant anti-inflammatory activity, underscoring their potential in medicinal chemistry for developing new therapeutic agents (Ahmed, Molvi, & Khan, 2017).

Optical Spectroscopy and Binding Studies

The binding characteristics of piperazine derivatives to bovine serum albumin were investigated using fluorescence spectroscopy. These studies highlight the importance of such compounds in understanding drug-protein interactions and the pharmacokinetics of potential therapeutic agents (Karthikeyan, Chinnathambi, Kannan, Rajakumar, Velmurugan, Bharanidharan, Aruna, & Ganesan, 2015).

Safety and Hazards

The safety information for Methyl 2-(piperazin-1-YL)benzoate includes several hazard statements: H302+H312+H332, H315, H319, H335 . The precautionary statements include P261, P280, P305, P351, P338 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Properties

IUPAC Name

methyl 2-piperazin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-12(15)10-4-2-3-5-11(10)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNPSKXFPSPTDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448851
Record name METHYL 2-(PIPERAZIN-1-YL)BENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159974-63-7
Record name METHYL 2-(PIPERAZIN-1-YL)BENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(piperazin-1-yl)benzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The title compound was prepared according to the procedure described in Preparation IV by using methyl 2-[4-benzylpiperazinyl]benzoate (2.8 g, 8.9 mmol), 10% Pd/C (Aldrich) (940 mg), and HCO2NH4 (2.8, 44 mmol). The title compound was isolated as a colorless oil (1.75 g). (MS (ESI, pos. ion) m/z: 221 (M+H). Calc'd for C12H16N2O2: 220.12.
[Compound]
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Name
Quantity
940 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of methyl 2-bromobenzoate (1.63 g, 17.8 mmol) in 1,6-dioxane (100 ml) at room temperature was added piperazine (15.3 g, 178 mmol) and K2CO3 (4.92 g, 35 mmol). The resulting mixture was heated to reflux for 7 days after which the reaction mixture was cooled to room temperature. The solvent and the excess piperazine were removed in vacuo along with heating with a hot water bath. The residue was dissolved in 1N NaOH solution, extracted with CH2Cl2 (6×30 ml), and dried over Na2SO4. The solvent was removed in vacuo to obtain 1-(2-carbomethoxyphenyl)-piperazine as a yellow oil (1.0 g, 26%).
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Name
Quantity
4.92 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

2-Piperazin-1-yl-benzoic acid (1.000 g, 4.89 mmol) is suspended in 10 mL of MeOH. To this is added 5 mL of conc. H2SO4. The mixture is stirred for 16 h resulting in a white precipitate. An additional 5 mL of H2SO4 is added with an additional 10 mL of MeOH. The reaction volume is increased by an additional 200 mL of MeOH and 60 mL of H2SO4 and the mixture is stirred an additional 2 h and then heated at reflux for 12 h. The reaction volume is then reduced to approximately 175 mL and applied to an ion exchange column, eluting with 5×200 mL of 10% NH3/MeOH and then the product fractions are concentrated. The eluent is co-evaporated with toluene to remove residual water to give 0.667 g of 2-piperazin-1-yl-benzoic acid methyl ester in 63% yield.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
reactant
Reaction Step Five

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